![molecular formula C17H16N2OS2 B3005199 Methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl sulfide CAS No. 339015-38-2](/img/structure/B3005199.png)

Methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl sulfide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

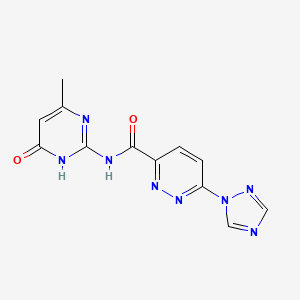

The compound is a type of organic sulfur compound, specifically a sulfide. It contains an oxadiazole ring, which is a five-membered ring containing two oxygen atoms and two nitrogen atoms . The presence of the methylbenzyl group indicates a benzene ring attached to a methyl group, which could contribute to the compound’s overall properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the oxadiazole ring and the benzyl group. These groups could potentially influence the compound’s shape, polarity, and reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its exact molecular structure and the nature of its constituent groups. For example, the presence of the sulfide and oxadiazole groups could influence its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Computational and Pharmacological Evaluation

Methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl sulfide and its derivatives have been studied for their computational and pharmacological potential. Research has shown that these compounds exhibit binding and moderate inhibitory effects in assays related to epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). This suggests their potential application in tumor inhibition and as analgesic and anti-inflammatory agents (Faheem, 2018).

Crystal Structure and Biological Studies

The crystal structure of related 1,3,4-oxadiazole derivatives has been analyzed, revealing intermolecular hydrogen bonds that play a significant role in their stability and biological activity. These compounds have shown antibacterial and potent antioxidant activities, particularly against Staphylococcus aureus, indicating their relevance in the development of new antimicrobial and antioxidant agents (Karanth et al., 2019).

Antitubercular Activity

1,3,4-oxadiazoles derivatives have demonstrated outstanding in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with no activity against other tested bacteria or fungi. This selective antimycobacterial effect, coupled with low in vitro toxicities, positions these compounds as promising candidates for antitubercular therapy (Karabanovich et al., 2016).

Corrosion Inhibition Properties

The 1,3,4-oxadiazole derivatives have been evaluated for their corrosion inhibition abilities toward mild steel in sulphuric acid. These studies are crucial for industrial applications, particularly in preventing material degradation (Ammal et al., 2018).

Anticancer Evaluation

Several 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines. This research underscores the potential of these compounds in the development of novel anticancer therapeutics (Ravinaik et al., 2021).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(4-methylphenyl)methylsulfanyl]-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS2/c1-12-7-9-13(10-8-12)11-22-17-19-18-16(20-17)14-5-3-4-6-15(14)21-2/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKIQKGLVIMFRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=CC=C3SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-Dimethylphenyl)-3-hydroxy-4-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]isoquinolin-1-one](/img/structure/B3005116.png)

![1-(2-fluorophenyl)-N-(pentan-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3005123.png)

![(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3005124.png)

![6-(2,3-Dimethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3005125.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4-dimethoxybenzamide](/img/structure/B3005130.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B3005134.png)

![Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B3005135.png)